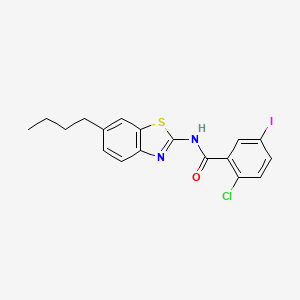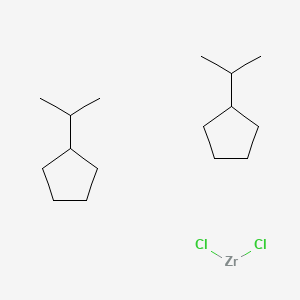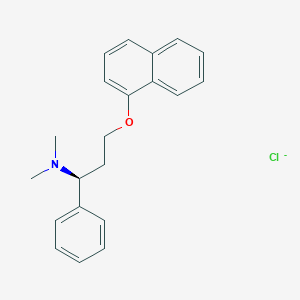![molecular formula C21H29N3O3 B15149332 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylphenyl group, and a prolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Formation of the Cyclohexylamine Derivative: This involves the reaction of cyclohexylamine with 2,6-dimethylphenyl isocyanate under controlled conditions to form the corresponding urea derivative.
Introduction of the Prolinamide Moiety: The urea derivative is then reacted with N-methyl-5-oxoproline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Wissenschaftliche Forschungsanwendungen
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide has significant potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide
- N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C21H29N3O3 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c1-14-8-7-9-15(2)18(14)23-20(27)21(12-5-4-6-13-21)24(3)19(26)16-10-11-17(25)22-16/h7-9,16H,4-6,10-13H2,1-3H3,(H,22,25)(H,23,27) |
InChI-Schlüssel |
ONNMCHWBPZOACX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C3CCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate](/img/structure/B15149256.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)

![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)


![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
